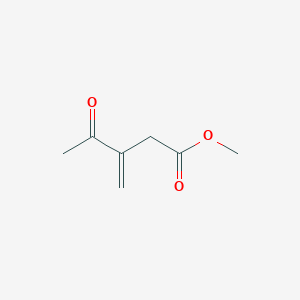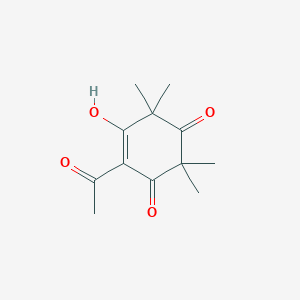![molecular formula C16H24N4O8 B14735793 3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone CAS No. 6298-81-3](/img/structure/B14735793.png)
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[162228,11]tetracosane-2,7,12,17-tetrone is a complex organic compound known for its unique structure and properties It is a macrocyclic compound that contains multiple oxygen and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with a suitable diamine in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced analogs with different functional groups.
Applications De Recherche Scientifique
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a molecular probe or drug delivery agent.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with similar structural features.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A related compound with benzyl groups attached to the nitrogen atoms.
Uniqueness
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone is unique due to its specific arrangement of oxygen and nitrogen atoms within the macrocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
6298-81-3 |
|---|---|
Formule moléculaire |
C16H24N4O8 |
Poids moléculaire |
400.38 g/mol |
Nom IUPAC |
3,6,13,16-tetraoxa-1,8,11,18-tetrazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone |
InChI |
InChI=1S/C16H24N4O8/c21-13-17-1-2-18(4-3-17)14(22)26-11-12-28-16(24)20-7-5-19(6-8-20)15(23)27-10-9-25-13/h1-12H2 |
Clé InChI |
IICJYURKYIKIDO-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN1C(=O)OCCOC(=O)N3CCN(CC3)C(=O)OCCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



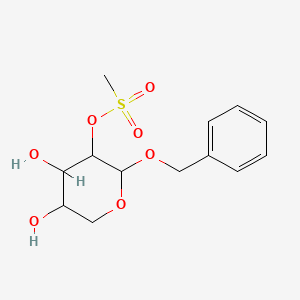

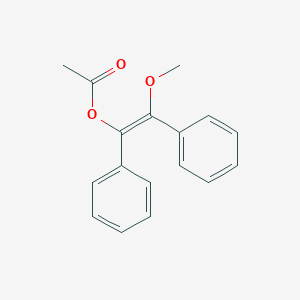
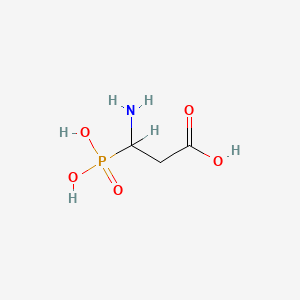

![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
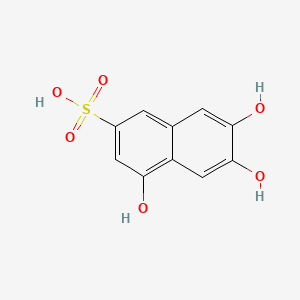
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)

![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
